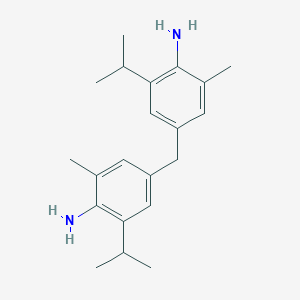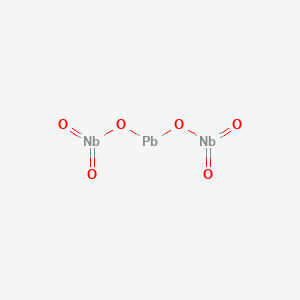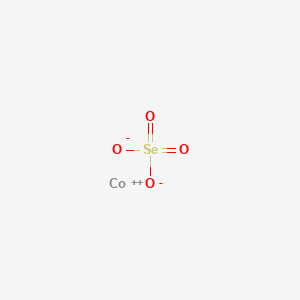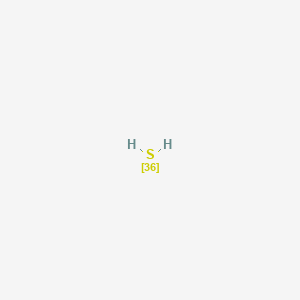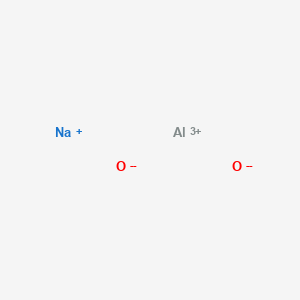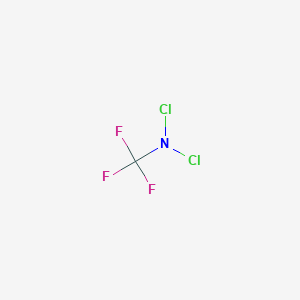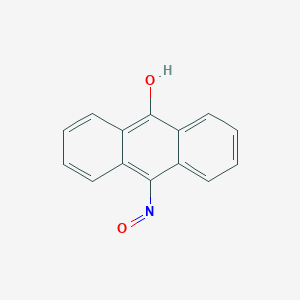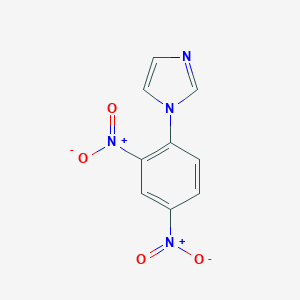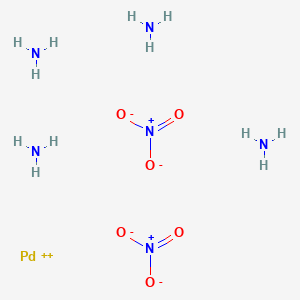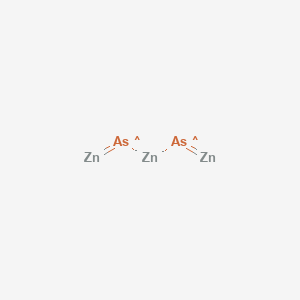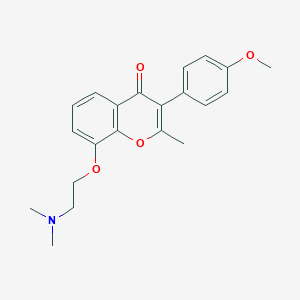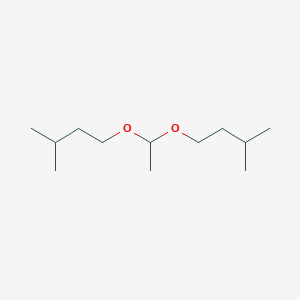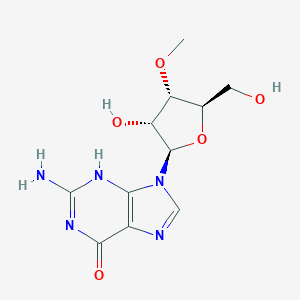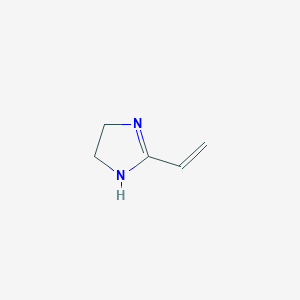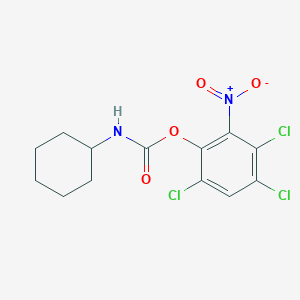
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate involves the inhibition of acetylcholinesterase, an enzyme that is essential for the nervous system of insects, weeds, and fungi. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. This leads to an accumulation of acetylcholine in the nervous system, causing overstimulation and eventually death of the organism.
Efectos Bioquímicos Y Fisiológicos
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. Physiologically, it can cause a range of symptoms such as muscle weakness, respiratory distress, and convulsions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate in lab experiments is its ability to selectively target insects, weeds, and fungi without harming other organisms. This makes it a useful tool for studying the nervous system and the effects of acetylcholine on various organisms. However, one limitation is its potential toxicity to humans and other animals, which requires careful handling and disposal.
Direcciones Futuras
There are several future directions for the research on Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate. One direction is to investigate its potential as an anticancer agent and its mechanism of action in cancer cells. Another direction is to develop more selective and less toxic derivatives of the compound for use in agriculture and pest control. Additionally, research could be conducted on the environmental impact of the compound and its potential effects on non-target organisms.
Conclusion:
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to selectively target insects, weeds, and fungi without harming other organisms makes it a useful tool for studying the nervous system and the effects of acetylcholine on various organisms. Further research is needed to explore its potential as an anticancer agent and to develop more selective and less toxic derivatives of the compound for use in agriculture and pest control.
Métodos De Síntesis
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate can be synthesized by reacting 2-nitro-3,4,6-trichlorophenol with cyclohexyl isocyanate. The reaction can be carried out in the presence of a catalyst such as triethylamine or N,N-dimethylformamide. The resulting compound is a white crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Aplicaciones Científicas De Investigación
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate has been widely used in scientific research due to its potential applications in various fields. It has been studied as an insecticide, herbicide, and fungicide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the nervous system of insects, weeds, and fungi. It has also been studied as a potential anticancer agent due to its ability to induce cell death in cancer cells.
Propiedades
Número CAS |
14572-54-4 |
|---|---|
Nombre del producto |
Phenol, 2-nitro-3,4,6-trichloro-, cyclohexylcarbamate |
Fórmula molecular |
C13H13Cl3N2O4 |
Peso molecular |
367.6 g/mol |
Nombre IUPAC |
(3,4,6-trichloro-2-nitrophenyl) N-cyclohexylcarbamate |
InChI |
InChI=1S/C13H13Cl3N2O4/c14-8-6-9(15)12(11(10(8)16)18(20)21)22-13(19)17-7-4-2-1-3-5-7/h6-7H,1-5H2,(H,17,19) |
Clave InChI |
JLQMCSGWCSRKSC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
C1CCC(CC1)NC(=O)OC2=C(C(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-] |
Otros números CAS |
14572-54-4 |
Sinónimos |
Cyclohexylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



